molecular formula C18H18N2O3S B13358952 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13358952
M. Wt: 342.4 g/mol
InChI Key: XISYJONBJPHEPH-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can be achieved through several synthetic routes One common method involves the reaction of 3,4-dihydroisoquinoline with an appropriate acylating agent to introduce the 2-oxoethyl groupThe reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reactions .

Chemical Reactions Analysis

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, where it forms stable interactions through hydrogen bonding and hydrophobic interactions . This inhibition can lead to the disruption of essential biochemical pathways in target cells, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-24-17-15(7-4-9-19-17)18(22)23-12-16(21)20-10-8-13-5-2-3-6-14(13)11-20/h2-7,9H,8,10-12H2,1H3

InChI Key

XISYJONBJPHEPH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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